1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that features a bicyclic structure with a nitrogen atom and a methoxyphenyl group. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This process often employs rhodium (II) complexes and chiral Lewis acids to achieve high diastereo- and enantioselectivities . Industrial production methods may involve large-scale cycloaddition reactions followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context .
Comparison with Similar Compounds
Similar compounds include other tropane alkaloids like atropine, scopolamine, and cocaine. Compared to these compounds, 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one has a unique methoxyphenyl group, which can influence its pharmacological properties and receptor binding affinity . This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-10-5-13(6-11-16)7-12-17(19)18-14-3-2-4-15(18)9-8-14/h2-3,5-6,10-11,14-15H,4,7-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSDKAWIQWKLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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